Comprehensive Technical Guide: Chemical Properties and Application Workflows of 3-Amino-2-hydroxy-5-methoxybenzoic Acid
Comprehensive Technical Guide: Chemical Properties and Application Workflows of 3-Amino-2-hydroxy-5-methoxybenzoic Acid
Executive Summary & Structural Identity
In the landscape of modern drug development and organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced materials. 3-Amino-2-hydroxy-5-methoxybenzoic acid (CAS No. 1245533-15-6) is a prime example of a versatile, multifunctional intermediate[1].
Structurally, this compound is a highly substituted benzoic acid derivative featuring four distinct functional groups on the aromatic ring:
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Carboxylic Acid (-COOH) at C1: Acts as the primary site for esterification and amide coupling.
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Hydroxyl Group (-OH) at C2: Imparts salicylic acid-like properties, enabling intramolecular hydrogen bonding.
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Amino Group (-NH2) at C3: Provides a nucleophilic handle for cross-coupling or derivatization.
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Methoxy Group (-OCH3) at C5: Modulates the electron density of the ring, acting as an electron-donating group (EDG) that increases the nucleophilicity of the amine while enhancing the compound's overall lipophilicity.
This guide provides an authoritative, causality-driven breakdown of the compound's physicochemical properties, analytical characterization, and synthetic methodologies.
Physicochemical Properties & Reactivity Profiling
Understanding the fundamental properties of 3-Amino-2-hydroxy-5-methoxybenzoic acid is essential for predicting its behavior in biological assays and synthetic reactions. Due to the presence of both acidic (-COOH, -OH) and basic (-NH2) functional groups, the molecule exhibits complex amphoteric behavior.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, extrapolated from highly homologous structures such as 3-aminosalicylic acid[2] and 5-methoxysalicylic acid[3].
| Property | Value / Description | Analytical Causality |
| CAS Number | 1245533-15-6 | Unique chemical identifier[1]. |
| Molecular Formula | C8H9NO4 | Defines exact mass for MS analysis. |
| Molecular Weight | 183.16 g/mol | Critical for stoichiometric calculations. |
| pKa 1 (Carboxylic Acid) | ~2.1 - 2.5 | Influenced by the electron-withdrawing effect of the ortho-hydroxyl group[2]. |
| pKa 2 (Anilinium Ion) | ~4.0 - 4.5 | The methoxy group at C5 slightly increases basicity via resonance. |
| pKa 3 (Phenolic OH) | ~9.55 | Intramolecular hydrogen bonding with the carboxylate stabilizes the protonated state[4]. |
| Physical State | Solid (typically tan/brown powder) | Characteristic of oxidized amino-phenolic compounds[2]. |
Acid-Base Equilibria and Ionization States
The reactivity and solubility of this compound are strictly governed by the pH of the environment. As an Application Scientist, it is critical to recognize that this molecule will rarely exist in a fully neutral state in aqueous media.
Caption: pH-dependent ionization states of 3-Amino-2-hydroxy-5-methoxybenzoic acid.
Analytical Characterization Protocol (LC-MS)
To ensure scientific integrity and self-validation, characterizing this compound requires a tailored Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. Because the compound is highly polar and zwitterionic at physiological pH, standard reverse-phase C18 methods often result in poor retention (elution in the void volume).
Step-by-Step LC-MS Methodology
Objective: Achieve baseline resolution and accurate mass confirmation while preventing peak tailing caused by secondary interactions with residual silanols on the column.
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Column Selection: Use an aqueous-compatible C18 column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).
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Causality: The T3 stationary phase is designed to resist dewetting under 100% aqueous conditions, which is necessary to retain this highly polar, multi-ionizable molecule.
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Mobile Phase Preparation:
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Buffer A: 0.1% Formic Acid (FA) in LC-MS grade Water.
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Buffer B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.
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Causality: Formic acid lowers the pH to ~2.7. At this pH, the carboxylic acid is partially protonated, and the amine is fully protonated (cationic state). This suppresses the zwitterionic nature, improving peak shape and predictable hydrophobic retention.
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Gradient Elution:
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0.0 - 1.0 min: 2% B (Isocratic hold to trap the polar analyte).
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1.0 - 6.0 min: 2% to 60% B (Linear ramp).
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6.0 - 7.0 min: 60% to 95% B (Column wash).
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7.0 - 10.0 min: 2% B (Re-equilibration).
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Mass Spectrometry (ESI+):
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Run in Electrospray Ionization Positive mode (ESI+).
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Expected m/z: [M+H]+ = 184.16.
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Caption: Optimized LC-MS analytical workflow for highly polar amphoteric building blocks.
Synthetic Utility & Derivatization Workflows
As a building block, 3-Amino-2-hydroxy-5-methoxybenzoic acid is frequently utilized in the synthesis of complex pharmaceuticals. The most common derivatization is Amide Bond Formation at the C1 carboxylic acid.
However, the adjacent C2 hydroxyl group introduces significant steric hindrance and can participate in competing esterification reactions. To overcome this, highly efficient coupling reagents like HATU must be employed.
Step-by-Step Protocol: Amide Coupling via HATU
Objective: Selectively form an amide bond at the C1 position with a primary amine, avoiding protection/deprotection steps of the C2 hydroxyl and C3 amine where possible.
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Reagent Preparation:
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Dissolve 3-Amino-2-hydroxy-5-methoxybenzoic acid (1.0 equivalent, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.
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Base Addition:
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Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).
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Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to form the reactive carboxylate anion without acting as a competing nucleophile.
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Activation:
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Add HATU (1.2 equivalents) to the mixture. Stir for 15 minutes at room temperature.
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Causality: HATU rapidly converts the sterically hindered carboxylate into an active 7-azabenzotriazole ester. The rapid kinetics of HATU outcompete potential side reactions (like lactonization or intermolecular esterification) driven by the C2 hydroxyl group.
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Nucleophilic Addition:
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Add the target primary amine (1.2 equivalents) dropwise.
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Stir at room temperature for 2-4 hours. Monitor completion via the LC-MS protocol outlined in Section 3.
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Workup:
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Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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References
- BLD Pharm. "1245533-15-6 | 3-Amino-2-hydroxy-5-methoxybenzoic acid". BLD Pharm Product Catalog.
- PubChem. "5-Methoxysalicylic Acid | C8H8O4 | CID 75787". National Center for Biotechnology Information.
- GuideChem. "3-Aminosalicylic acid 570-23-0 wiki". GuideChem Chemical Encyclopedia.
- EvitaChem. "Buy Methyl 3-amino-2-hydroxybenzoate (EVT-349644) | 35748-34-6". EvitaChem Product Database.
